Quinoline, 4-chloro-3,5,7-trimethyl-
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Overview
Description
Quinoline, 4-chloro-3,5,7-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4th position and three methyl groups at the 3rd, 5th, and 7th positions on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-chloro-3,5,7-trimethylquinoline, can be achieved through various methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to introduce specific substituents on the quinoline ring.
Another approach involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination and methylation to obtain the desired compound . Microwave irradiation and solvent-free conditions have also been employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale Skraup synthesis or other catalytic processes that can be optimized for high yield and purity. The use of eco-friendly and reusable catalysts is becoming increasingly popular in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-chloro-3,5,7-trimethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
Scientific Research Applications
Quinoline, 4-chloro-3,5,7-trimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of quinoline, 4-chloro-3,5,7-trimethyl- involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication and repair processes . These interactions contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Isoquinoline: A structural isomer with different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Fluoroquinolines: Fluorinated derivatives with enhanced biological activity.
Uniqueness
Quinoline, 4-chloro-3,5,7-trimethyl- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and three methyl groups can enhance its stability and selectivity in various reactions, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61563-53-9 |
---|---|
Molecular Formula |
C12H12ClN |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
4-chloro-3,5,7-trimethylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-7-4-8(2)11-10(5-7)14-6-9(3)12(11)13/h4-6H,1-3H3 |
InChI Key |
KRPBOBBDYDQGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2Cl)C)C |
Origin of Product |
United States |
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